(5R)-5-Ethyl-3-morpholinone
Overview
Description
(5R)-5-Ethyl-3-morpholinone: is a chiral morpholinone derivative with a five-membered ring structure It is characterized by the presence of an ethyl group at the 5-position and a morpholinone ring, which is a cyclic amide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-Ethyl-3-morpholinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable carbonyl compound, followed by cyclization to form the morpholinone ring. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like butyllithium .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: (5R)-5-Ethyl-3-morpholinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions that favor substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholinone oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (5R)-5-Ethyl-3-morpholinone is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of (5R)-5-Ethyl-3-morpholinone involves its interaction with molecular targets through its functional groups. The ethyl group and the morpholinone ring can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
(5R)-5-Methyl-3-morpholinone: Similar structure but with a methyl group instead of an ethyl group.
(5R)-5-Propyl-3-morpholinone: Similar structure but with a propyl group instead of an ethyl group.
(5R)-5-Phenyl-3-morpholinone: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness: (5R)-5-Ethyl-3-morpholinone is unique due to the presence of the ethyl group, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from other morpholinone derivatives.
Properties
IUPAC Name |
(5R)-5-ethylmorpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYFOAYSBFEKMT-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1COCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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